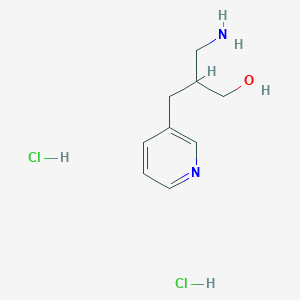
4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” belongs to the class of triazines. Triazines are a group of nitrogen-containing heterocyclic compounds that have been widely used in various fields, including medicine, agriculture, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring would have various substituents attached, including a chlorine atom, an amine group, and a pentafluoroethyl group .Chemical Reactions Analysis
Triazine compounds are known to participate in a variety of chemical reactions, often involving the substitution of the groups attached to the triazine ring . The specific reactions that “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” would undergo are not available in the literature I have access to.Aplicaciones Científicas De Investigación
Anticancer Research
The triazine scaffold is a common feature in many anticancer agents. “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” can be utilized in the synthesis of novel compounds that target various cancer pathways. For instance, triazine derivatives have been shown to inhibit tyrosine kinase, which is crucial in cell signal transduction and implicated in many types of cancers .
Antimicrobial and Antifungal Agents
Triazine compounds exhibit significant antimicrobial and antifungal activities. The chloro and pentafluoroethyl groups in “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” may enhance these properties, making it a valuable intermediate for developing new drugs to combat resistant strains of bacteria and fungi .
Agricultural Chemicals
In the agricultural sector, triazine derivatives are used to create herbicides and pesticides. The structural versatility of “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” allows for the development of compounds that can selectively target and control pest populations without harming crops or the environment .
Material Science
The unique electronic properties of triazines make them suitable for use in material science, particularly in the creation of novel polymers and coatings. The pentafluoroethyl group in the molecule could confer additional properties such as resistance to heat and chemical degradation .
Antiviral Research
Triazine derivatives have been explored for their antiviral properties, including the potential to inhibit HIV replication. “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” could serve as a precursor in the synthesis of compounds that target specific proteins or enzymes necessary for viral replication .
Neurological Disorders
Some triazine derivatives have shown promise in the treatment of neurological disorders. The compound could be modified to interact with receptors or enzymes in the brain, potentially leading to new treatments for conditions such as Alzheimer’s disease and epilepsy .
Direcciones Futuras
The future research directions for this compound would depend on its properties and potential applications. Given the wide range of uses for triazine compounds, “4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine” could potentially be explored for use in various fields, including medicine, agriculture, and materials science .
Propiedades
IUPAC Name |
4-chloro-6-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF5N4/c6-2-13-1(14-3(12)15-2)4(7,8)5(9,10)11/h(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIJHUZGHFZFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

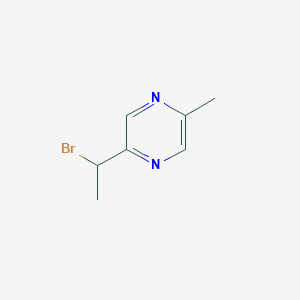
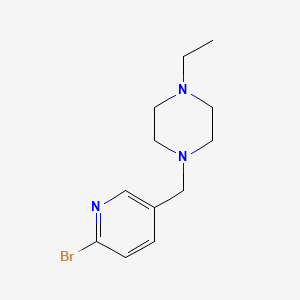
![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
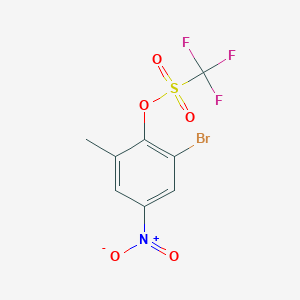
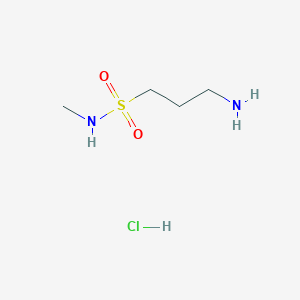

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

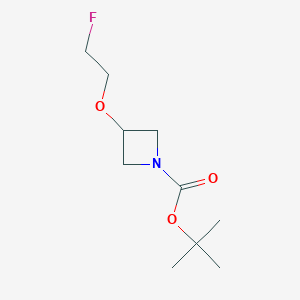
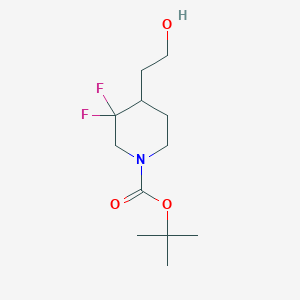
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)
![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)
